PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted
Overview
Description
PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted is a specialized compound used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tosyl group attached to a propyl chain, further substituted with heptaisobutyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted typically involves multiple steps. The initial step often includes the preparation of the tosylate intermediate, which is achieved by reacting a suitable alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This intermediate is then reacted with a heptaisobutyl-substituted silane compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including distillation and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The tosylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various derivatives, while hydrolysis produces the corresponding alcohol.
Scientific Research Applications
PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted finds applications in several scientific research areas:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted exerts its effects involves the interaction of its functional groups with specific molecular targets. The tosyl group, being a good leaving group, facilitates substitution reactions, while the heptaisobutyl groups provide steric hindrance and hydrophobic interactions. These properties enable the compound to participate in various chemical processes, influencing the pathways and outcomes of reactions.
Comparison with Similar Compounds
Similar Compounds
- PSS-Octa[(3-glycidyloxypropyl)dimethylsiloxy] substituted
- PSS-Octa[2-(4-cyclohexenyl)ethyldimethylsilyloxy] substituted
- PSS-Octamethyl substituted
Uniqueness
PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted is unique due to the presence of the tosyl group, which imparts specific reactivity, and the heptaisobutyl groups, which provide distinct steric and hydrophobic properties. These features differentiate it from other similar compounds and make it suitable for specialized applications.
Properties
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74O15SSi8/c1-30(2)23-55-41-54(22-18-21-40-53(38,39)37-19-16-15-17-20-37)42-56(24-31(3)4)46-58(44-55,26-33(7)8)50-61(29-36(13)14)51-59(45-55,27-34(9)10)47-57(43-54,25-32(5)6)49-60(48-56,52-61)28-35(11)12/h15-17,19-20,30-36H,18,21-29H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRIVGTEZSIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOS(=O)(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74O15SSi8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584660 | |
Record name | 3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxan-1-yl]propyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1015.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-43-1 | |
Record name | 3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxan-1-yl]propyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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